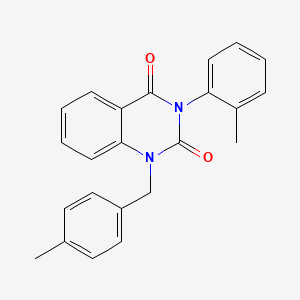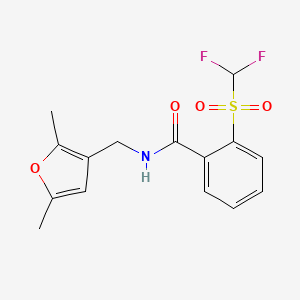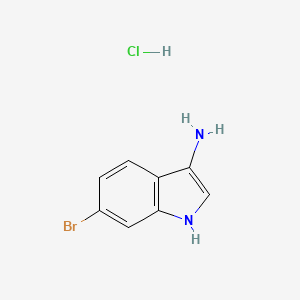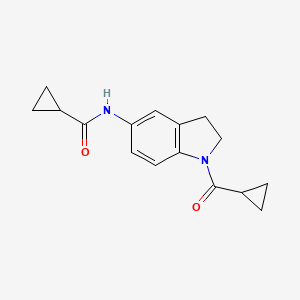
1-(4-methylbenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-2,4(1H,3H)-diones are a class of compounds that have garnered significant interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin . The compound 1-(4-methylbenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of this class, which implies that it may share some of the chemical and physical properties as well as the biological activities of its parent compounds.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through green chemistry approaches. One such method utilizes carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a homogeneous recyclable catalyst . Another efficient protocol employs cesium carbonate as a catalyst under similar reactant conditions . Additionally, N-Heterocyclic carbene-catalyzed formal [4+2] benzannulation has been reported as a method for synthesizing functionalized quinazoline-2,4-diones . These methods emphasize the importance of catalyst choice and reaction conditions in the synthesis process.
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-diones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine dione ring. The presence of substituents on the rings can significantly influence the chemical behavior and potential applications of these molecules. The molecular structure analysis would involve understanding the electronic distribution, steric factors, and potential reactive sites that are influenced by the specific substituents present in the compound .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-diones can participate in various chemical reactions, including those catalyzed by organic bases such as guanidines. A study using density functional theory (DFT) calculations has shown that guanidine-catalyzed reactions with CO2 and 2-aminobenzonitrile prefer a general base mechanism, leading to the formation of carbamate intermediates and subsequent intramolecular nucleophilic attacks . This insight into the reaction mechanisms can be crucial for developing new synthetic routes and understanding the reactivity of quinazoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-diones are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of different substituents can alter these properties, and thus, each derivative needs to be analyzed individually. For instance, the introduction of methyl groups could affect the compound's hydrophobicity and electronic properties, which in turn could influence its biological activity and interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
Green and Sustainable Chemistry
Quinazoline-2,4(1H,3H)-dione derivatives, including the specified compound, serve as key intermediates in the pharmaceutical industry. Their importance is underlined by their role in synthesizing drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. Research has emphasized the development of environmentally friendly synthesis methods for these compounds, highlighting chemical fixation of CO2 to 2-aminobenzonitriles as a novel strategy. This approach offers a green synthesis pathway, leveraging nontoxic, inexpensive, and readily available starting materials, aligning with sustainable chemistry principles (Vessally et al., 2017).
Advanced Synthetic Techniques
Several studies have focused on innovative methods to synthesize quinazoline-2,4(1H,3H)-diones efficiently. For instance, the use of basic ionic liquids like 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a homogeneous recyclable catalyst has been reported. This method allows the synthesis under solvent-free conditions and demonstrates the ionic liquid's reusability, contributing to sustainable and efficient production processes (Patil et al., 2009).
Environmental Advantages and Efficiency
The environmental benefits of synthesizing quinazoline-2,4(1H,3H)-diones include short reaction times, high yields, and simplified work-up processes without the need for extraction or chromatographic purification. Such methods exemplify the shift towards more sustainable and less resource-intensive chemical synthesis, offering a template for future research in pharmaceutical intermediate production (Rajesh et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-18(14-12-16)15-24-21-10-6-4-8-19(21)22(26)25(23(24)27)20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUWILLVKJUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)


amine hydrochloride](/img/structure/B3017905.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)


![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)
![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)